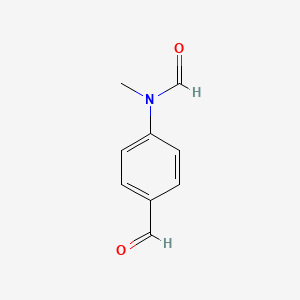
Formamide, N-(4-formylphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(4-formylphenyl)-N-methyl- is an organic compound with the molecular formula C9H9NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-formylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-formylphenyl)-N-methyl- typically involves the formylation of N-methylformamide with 4-formylphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of N-methylformamide with phosphorus oxychloride and 4-formylphenyl derivatives under controlled conditions . The reaction is carried out at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Formamide, N-(4-formylphenyl)-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The starting materials are readily available, and the process is designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(4-formylphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N-(4-formylphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamide, N-(4-formylphenyl)-N-methyl- involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The compound can also act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Formamide, N-(4-formylphenyl)-: Similar structure but lacks the methyl group.
N-(4-Formylphenyl)formamide: Another derivative with similar properties.
N-Methylformamide: Lacks the 4-formylphenyl group.
Uniqueness
Formamide, N-(4-formylphenyl)-N-methyl- is unique due to the presence of both the 4-formylphenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
79213-80-2 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
N-(4-formylphenyl)-N-methylformamide |
InChI |
InChI=1S/C9H9NO2/c1-10(7-12)9-4-2-8(6-11)3-5-9/h2-7H,1H3 |
Clave InChI |
DBEDZXUNEMISGJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
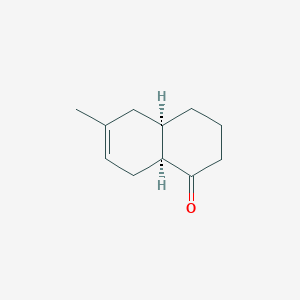
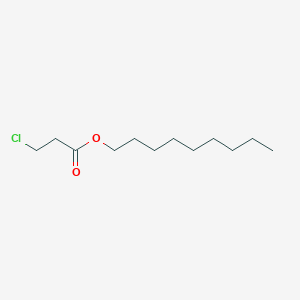
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
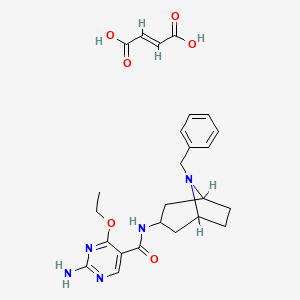
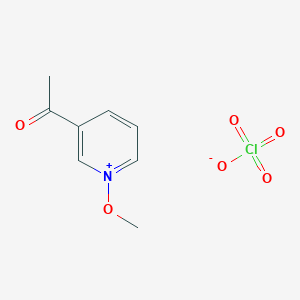
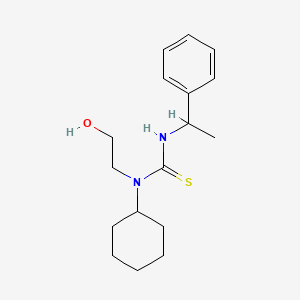
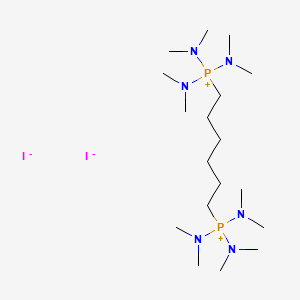
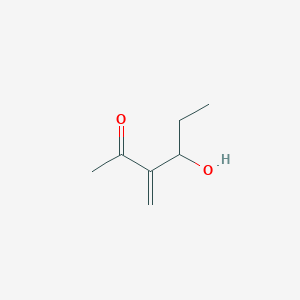
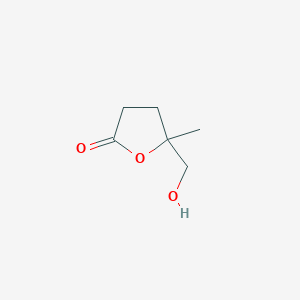
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
